

effectiveness 3-Aminopropanethiol acute leukemia treatment research

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Compound Focus: 3-Aminopropanethiol

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Current AML Treatment Paradigm

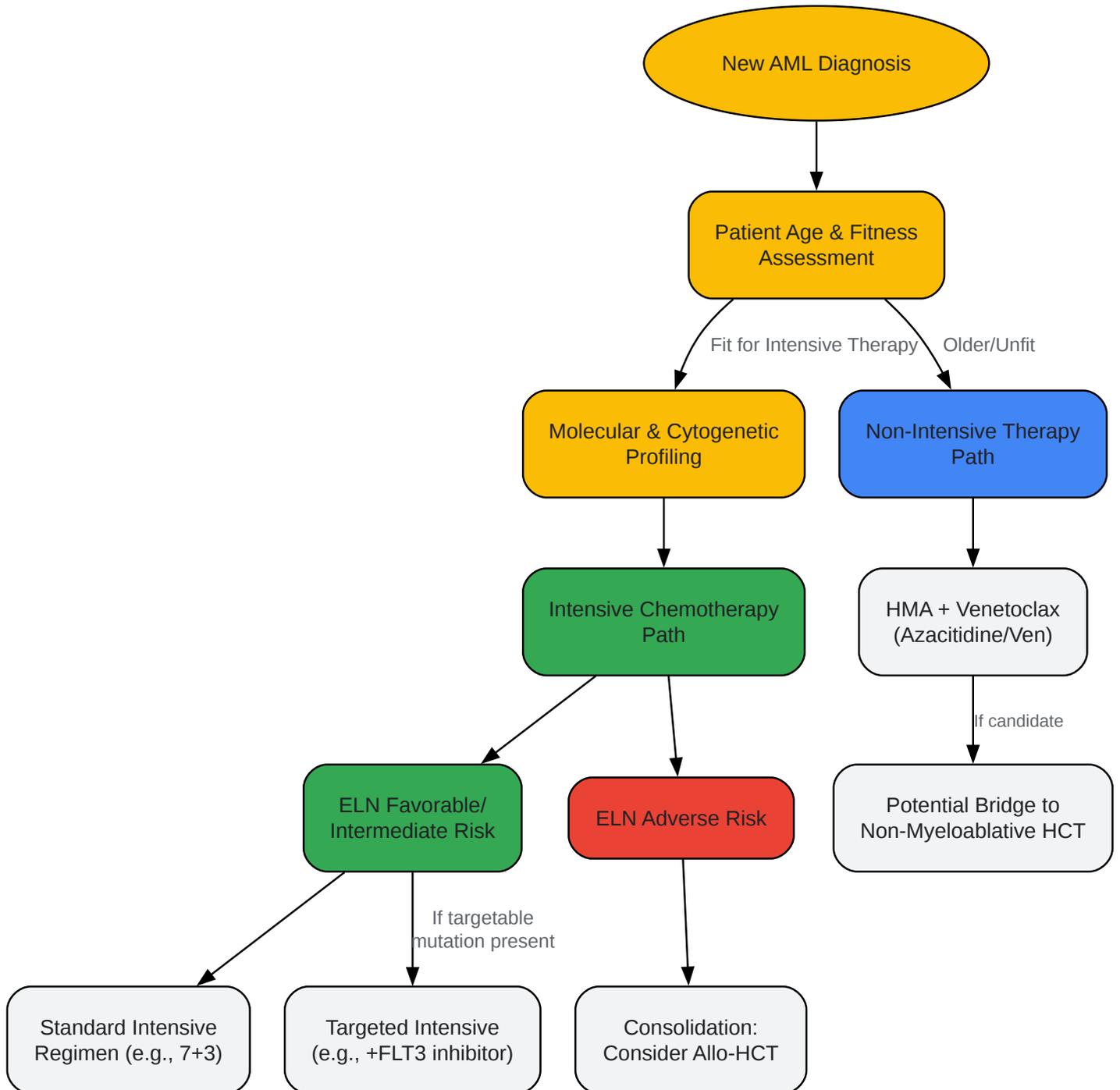
Treatment for AML is highly personalized, moving away from a one-size-fits-all approach to strategies based on a patient's molecular disease profile, age, and fitness [1] [2]. The following table summarizes the primary treatment modalities and their key components.

Treatment Modality	Category	Key Agents/Regimens	Primary Patient Profile
Intensive Chemotherapy [1] [2]	Standard ("7+3")	Cytarabine + an anthracycline (e.g., Daunorubicin)	Younger, fit patients (typically <60-65 years)
	Targeted Combination	"7+3" + Midostaurin (for FLT3 mutations) or Gemtuzumab Ozogamicin (for CD33+)	Patients with specific genetic markers
	Novel Intensive	Venetoclax + FLAG-IDA [1]	Patients fit for intensive therapy
Non-Intensive Therapy [1]	Low-Intensity	Hypomethylating Agents (e.g., Azacitidine) + Venetoclax	Older adults, unfit for intensive chemo

Treatment Modality	Category	Key Agents/Regimens	Primary Patient Profile
Stem Cell Transplant [2]	Consolidation	Allogeneic Hematopoietic Cell Transplantation (allo-HCT)	Patients with high-risk genetics, in remission

The decision between intensive and non-intensive therapy is crucial. The diagram below illustrates the modern, molecularly-driven decision pathway for selecting initial AML treatment.

Decision Pathway for Initial AML Treatment



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Key Treatment Protocols and Evidence

For research and development purposes, understanding the specific protocols and the evidence behind them is critical. The table below outlines common regimens and the experimental data supporting their use.

Treatment Regimen	Experimental/Methodology Overview	Key Efficacy Data (Selected Studies)
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| **7+3 Induction** [2] | **Cytarabine**: Continuous IV infusion for 7 days. **Anthracycline** (e.g., Daunorubicin): IV bolus on days 1-3. Inpatient management with supportive care. | **Remission Rate**: ~60-70% in adults [3]. Considered standard induction for fit patients. | **Venetoclax + HMA** (Non-Intensive) [1] | **Azacitidine** (or Decitabine): Subcutaneously/IV for 5-7 days per cycle. **Venetoclax**: Daily oral dosing. Outpatient administration. | **Overall Response Rate**: 76.9% (CR/CRi). **Median Overall Survival**: 483 days [1]. Revolutionized treatment for elderly/unfit patients. | **Venetoclax + FLAG-IDA** (Novel Intensive) [1] | **FLAG-IDA backbone**: Fludarabine, high-dose Cytarabine, G-CSF, Idarubicin. **Venetoclax**: Added orally. Inpatient management. | **Composite CR Rate**: 89% (40/45 patients). **MRD-Negativity**: 93% of responders. Promising data in newly diagnosed AML, including adverse-risk. |

Research Gaps and Clinical Trial Considerations

The absence of data on **3-Aminopropanethiol** highlights a significant gap. For a compound to be considered for clinical development in AML, preclinical evidence typically must demonstrate:

- **Mechanism of Action**: A clear hypothesis on how the compound targets leukemia cells (e.g., inducing apoptosis, inhibiting a specific signaling pathway).
- **In Vitro Efficacy**: Data showing cytotoxicity against human AML cell lines.
- **In Vivo Efficacy**: Evidence of anti-leukemic activity and survival benefit in animal models (e.g., patient-derived xenografts).

Given the rapid evolution of AML treatment towards targeted agents, any new compound would likely need a strong mechanistic rationale to find a place in the current landscape [1].

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